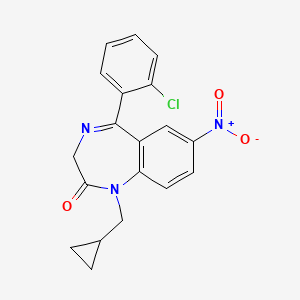

Cloniprazepam

説明

Cloniprazepam is a benzodiazepine derivative and a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . It is known for its sedative, anxiolytic, and anticonvulsant properties. This compound is categorized as a designer drug and a new psychoactive substance (NPS) .

作用機序

クロニプラゼパムは、脳内のGABA_A受容体におけるγ-アミノ酪酸(GABA)の活性を高めることで効果を発揮します 。 これは、塩化物イオンの伝導率の増加につながり、ニューロンの過分極とニューロンの発火の抑制をもたらします 。 主要な分子標的はGABA_A受容体であり、これは化合物の鎮静、不安解消、および抗けいれん作用の原因となります .

6. 類似の化合物との比較

クロニプラゼパムは、クロナゼパム、クロナゾラム、クロラゾラムなどの他のベンゾジアゼピンに似ています 。 それは、シクロプロピルメチル基と7位にニトロ基が含まれている、その特定の化学構造のためにユニークです 。 この構造上のユニークさは、その独特の薬理学的プロファイルと代謝経路に貢献しています .

類似の化合物には以下が含まれます。

クロナゼパム: 主に抗けいれん作用と不安解消作用で使用されます.

クロナゾラム: 強力な鎮静作用で知られています.

クロラゾラム: 同様の薬理学的特性を持つ別のベンゾジアゼピン誘導体です.

生化学分析

Biochemical Properties

Cloniprazepam interacts with various enzymes and proteins in the body. The main metabolic steps of this compound involve N-dealkylation, hydroxylation, and reduction of the nitro function .

Cellular Effects

As a benzodiazepine derivative, it is likely to influence cell function by modulating the activity of GABA receptors, which are major inhibitory neurotransmitter receptors in the nervous system .

Molecular Mechanism

At the molecular level, this compound likely exerts its effects through binding interactions with GABA receptors, leading to enhanced inhibitory neurotransmission . This can result in changes in neuronal excitability and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound, and ketothis compound with a ketone group formed where the 3-hydroxy group was .

準備方法

クロニプラゼパムの合成には、ベンゾジアゼピン構造の核心部分の調製から始まる複数のステップが含まれます。合成経路には、通常、以下のステップが含まれます。

ベンゾジアゼピンコアの形成: 適切な前駆体の環化により、ベンゾジアゼピン環が形成されます。

置換基の導入: 2-クロロフェニル基と7-ニトロ基は、求電子置換反応によって導入されます。

クロニプラゼパムの工業的製造方法は、他のベンゾジアゼピンで使用される方法と似ており、大規模な合成と精製プロセスが含まれており、高い純度と収率を保証します .

化学反応の分析

クロニプラゼパムは、以下を含むさまざまな化学反応を受けます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤があります。 これらの反応から形成される主な生成物は、3-ヒドロキシクロニプラゼパム、ケトクロニプラゼパム、および7-アミノクロナゼパムです .

4. 科学研究への応用

クロニプラゼパムは、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Cloniprazepam has several scientific research applications, including:

Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.

Medicine: Investigated for its potential use in treating anxiety, epilepsy, and other neurological disorders.

Industry: Utilized in the development of new psychoactive substances and designer drugs.

類似化合物との比較

Cloniprazepam is similar to other benzodiazepines such as clonazepam, clonazolam, and clorazolam . it is unique due to its specific chemical structure, which includes a cyclopropylmethyl group and a nitro group at the 7-position . This structural uniqueness contributes to its distinct pharmacological profile and metabolic pathway .

Similar compounds include:

生物活性

Cloniprazepam is a benzodiazepine derivative that has garnered attention due to its pharmacological properties and potential therapeutic applications. This article will explore the biological activity of this compound, including its metabolism, effects on neurotransmitter systems, clinical implications, and case studies that highlight its use in various contexts.

1. Overview of this compound

This compound is structurally related to clonazepam and exhibits similar pharmacological effects, primarily acting as a GABA-A receptor agonist. Its mechanism of action involves enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which is crucial for regulating neuronal excitability throughout the nervous system.

2. Pharmacokinetics and Metabolism

Absorption and Distribution:

this compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1 to 4 hours. The absolute bioavailability is approximately 90%, with significant inter-individual variability noted in pharmacokinetic parameters such as volume of distribution (approximately 3 L/kg) and protein binding (82-86%) .

Metabolic Pathways:

The metabolism of this compound involves several pathways:

- Phase I Metabolism: In vitro studies have shown that this compound undergoes nitro-reduction primarily through cytochrome P450 enzymes, resulting in metabolites such as clonazepam and 7-amino-clonazepam .

- Phase II Metabolism: Conjugation reactions further modify these metabolites, influencing their pharmacological activity and elimination .

Table 1 summarizes the metabolic pathways of this compound:

| Metabolic Phase | Enzymes Involved | Major Metabolites |

|---|---|---|

| Phase I | CYP450 | Clonazepam, 7-amino-clonazepam |

| Phase II | UGTs | Glucuronides of metabolites |

This compound's primary mechanism involves potentiation of GABA-A receptor activity, leading to increased chloride ion influx and hyperpolarization of neurons. This action results in anxiolytic, anticonvulsant, muscle relaxant, and sedative effects.

- GABA-A Receptor Modulation: this compound binds to the benzodiazepine site on GABA-A receptors, enhancing GABA's inhibitory effects. Its metabolites, particularly 7-amino-clonazepam, may exhibit partial agonist activity at these receptors, potentially influencing the efficacy and side effect profile of this compound .

4. Clinical Applications and Case Studies

This compound has been used in various clinical settings, including anxiety disorders, seizure management, and as part of withdrawal protocols for other benzodiazepines.

Case Study Example:

A notable case involved a patient with a long history of benzodiazepine dependence who was treated with this compound during withdrawal from other benzodiazepines. The patient's serum levels were monitored closely during a tapering regimen. Results indicated that careful management allowed for a gradual reduction in dosage while minimizing withdrawal symptoms .

5. Efficacy in Specific Disorders

Recent research has evaluated this compound's efficacy in treating acute mania. A systematic review indicated that it may be superior to placebo and comparable to traditional treatments like lithium and haloperidol . This suggests potential as an adjunctive therapy in mood disorders.

6. Conclusion

This compound demonstrates significant biological activity through its interaction with GABA-A receptors and its metabolic pathways. Its clinical applications extend across various psychiatric conditions, particularly where benzodiazepine dependence or withdrawal is concerned. Ongoing research into its pharmacokinetics and therapeutic efficacy continues to inform best practices for its use in clinical settings.

特性

IUPAC Name |

5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c20-16-4-2-1-3-14(16)19-15-9-13(23(25)26)7-8-17(15)22(11-12-5-6-12)18(24)10-21-19/h1-4,7-9,12H,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSYKGYLSFXNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893511 | |

| Record name | Cloniprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998158-84-1 | |

| Record name | Cloniprazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1998158841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloniprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLONIPRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL4SM8QYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。